N-[1-(2-methoxy-5-methylphenyl)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide
Description
N-[1-(2-methoxy-5-methylphenyl)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, which is a common structural motif in medicinal chemistry, and an oxane (tetrahydropyran) ring, which is often found in natural products and pharmaceuticals.
Properties
IUPAC Name |
N-[1-(2-methoxy-5-methylphenyl)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-15-4-5-19(25-3)18(14-15)16(2)21-20(24)23-10-8-22(9-11-23)17-6-12-26-13-7-17/h4-5,14,16-17H,6-13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWVAGMEBMNTED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)NC(=O)N2CCN(CC2)C3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxy-5-methylphenyl)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Oxane Ring: The oxane ring can be introduced via cyclization reactions involving diols and appropriate leaving groups.
Coupling Reactions: The final step involves coupling the piperazine and oxane rings with the methoxy-methylphenyl group using amide bond formation techniques, such as the use of carbodiimides or other coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxy-5-methylphenyl)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving piperazine and oxane rings.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxy-5-methylphenyl)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the oxane ring could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-methoxyphenyl)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide
- N-[1-(2-methylphenyl)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide
- N-[1-(2-methoxy-5-methylphenyl)ethyl]-4-(tetrahydrofuran-4-yl)piperazine-1-carboxamide
Uniqueness
N-[1-(2-methoxy-5-methylphenyl)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide is unique due to the specific combination of functional groups and rings, which can confer distinct chemical and biological properties. The presence of both the methoxy and methyl groups on the phenyl ring can influence its reactivity and interactions with biological targets.
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